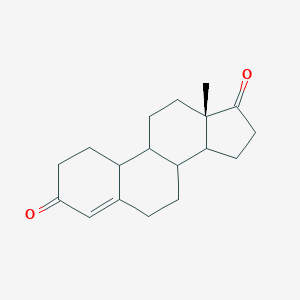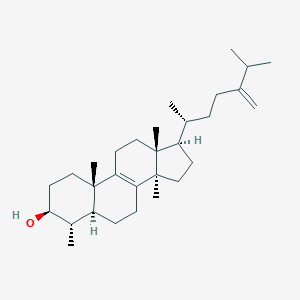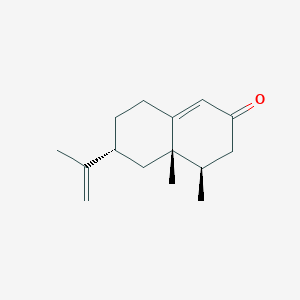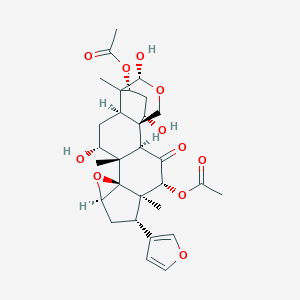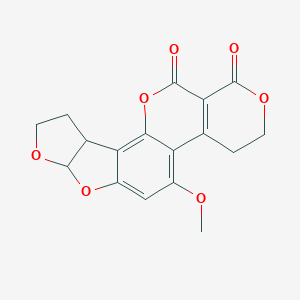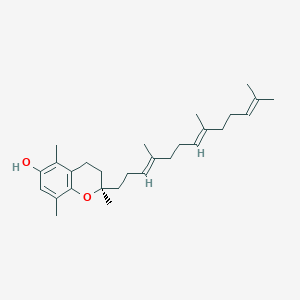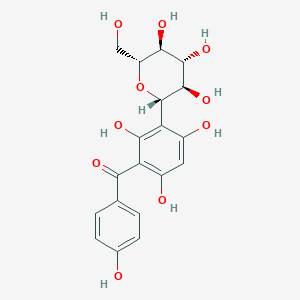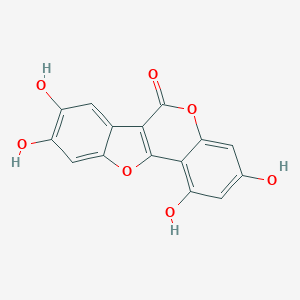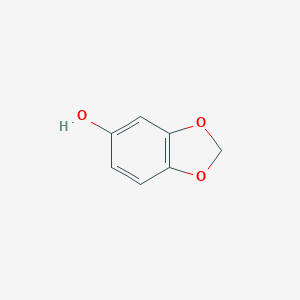
Sesamol
Vue d'ensemble
Description
Le sesamol est un composé organique naturel présent dans les graines de sésame et l'huile de sésame. Il s'agit d'un solide cristallin blanc qui est un dérivé du phénol. Le this compound est connu pour ses propriétés antioxydantes, anti-inflammatoires, antidépressives et neuroprotectrices . Il a une formule moléculaire de C₇H₆O₃ et une masse molaire de 138,12 g/mol .
Applications De Recherche Scientifique
Sesamol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent the spoilage of oils and as a reagent in organic synthesis.
Medicine: Demonstrates anticancer properties by regulating signal transduction pathways and cellular targets, and exhibits neuroprotective effects by reducing oxidative stress and inflammation
Industry: Used in the food industry as a preservative due to its antioxidant properties.
Mécanisme D'action
Target of Action
Sesamol, also known as 1,3-Benzodioxol-5-ol or 3,4-(Methylenedioxy)phenol, is a natural organic compound found in sesame seeds and sesame oil . It has been found to interact with several molecular targets, primarily through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . These targets play a crucial role in its antidepressant-like effects .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. It has been found to exhibit antiproliferative, anti-inflammatory, and apoptosis-inducing properties, preventing cancer cell spread to distant organs . It inhibits the transcription of inflammatory indicators that trigger inflammation, producing anti-inflammatory effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit fatty acid synthesis and stimulate fatty acid . It also regulates signal transduction pathways in cells derived from various malignant tissues . Moreover, it has been found to inhibit the H2O2-assisted IL-1β exudation from THP-1 cells through the heme oxygenase-1-assisted reticence of IKKα-NF-κB pathway .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by lungs, brain, and liver . Despite a favorable bioprofile, the wide distribution, small t1/2, and fast clearance of this compound indicate a need for packaging it into a suitable delivery system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce amyloid peptide accumulation and attenuate cognitive deficits in Alzheimer’s disease models . It also reduces the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. More studies and tests are undoubtedly necessary to determine the mechanism of action of this compound in the underlying molecular signaling pathways in cancer prevention .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sesamol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of inflammatory indicators like numerous enzymes responsible for inducing inflammation, protein kinases, cytokines, and redox status . It also exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals .
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It has been shown to have anti-mutagenic, neuroprotective, hepatoprotective, cardioprotective, chemopreventive, and anti-ageing properties . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It has been found to exert its effects through the brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors . It also affects the AKT/mTOR/FoxO1 signal pathway, promoting myoprotein synthesis and inhibiting myoprotein degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have a wide distribution, small half-life (t1/2), and fast clearance, indicating a need for packaging it into a suitable delivery system . Its antioxidant potential has been studied extensively over the past two decades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce the severity of Parkinson’s disease and Huntington’s disease in animal models by decreasing oxidative stress and inflammatory pathways . The optimal dosage that may bring about such favorable effects should be further investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit fatty acid synthesis, stimulate fatty acid oxidation, enhance cholesterol metabolism, and modulate macrophage cholesterol efflux . It also affects the AKT/mTOR/FoxO1 signal pathway, which is involved in myoprotein synthesis and degradation .
Transport and Distribution
This compound is well absorbed throughout the gastrointestinal tract and shows an oral bioavailability of 95.61% . It is widely distributed in rat tissue with the highest concentration in the kidneys, followed by the lungs, brain, and liver . The LAT1 inhibitor inhibited this compound uptake and cytotoxicity, suggesting LAT1 plays a role in this compound transport and bioactivity in melanoma .
Subcellular Localization
It has been suggested that this compound accumulates at the veins and glandular trichomes of the leaves of the sesame plant
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le sesamol peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du chlorure de pipéronyle avec de l'hydroxyde de sodium pour produire du this compound . Une autre méthode implique l'oxydation de l'héliotropine .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est souvent extrait de l'huile de sésame. Le processus d'extraction implique généralement l'utilisation d'une extraction en phase solide par échange d'anions (SPE) couplée à une chromatographie liquide haute performance (HPLC) pour isoler le this compound de l'huile de sésame .
Analyse Des Réactions Chimiques
Types de réactions
Le sesamol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers produits, notamment les quinones.
Réduction : Le this compound peut être réduit pour former du dihydrothis compound.
Substitution : Le this compound peut subir des réactions de substitution, telles que l'halogénation et l'alkylation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les halogénures d'alkyle.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydrothis compound.
Substitution : Dérivés halogénés et alkylés.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Médecine : Démontre des propriétés anticancéreuses en régulant les voies de transduction du signal et les cibles cellulaires, et présente des effets neuroprotecteurs en réduisant le stress oxydatif et l'inflammation
Industrie : Utilisé dans l'industrie alimentaire comme conservateur en raison de ses propriétés antioxydantes.
Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes :
Activité antioxydante : Élimine les radicaux libres et inhibe la peroxydation lipidique.
Activité anti-inflammatoire : Inhibe l'expression des indicateurs inflammatoires, notamment les enzymes, les protéines kinases, les cytokines et l'état redox.
Activité anticancéreuse : Induit l'apoptose et prévient la propagation des cellules cancéreuses en régulant les voies de transduction du signal.
Activité neuroprotectrice : Module les enzymes et protéines oxydatives, et interagit avec le facteur de croissance nerveuse cérébrale (NGF) et la signalisation endocannabinoïde sous la conduite régulatrice des récepteurs CB1.
Comparaison Avec Des Composés Similaires
Le sesamol est unique en raison de son large éventail d'activités biologiques et de sa présence dans l'huile de sésame. Des composés similaires comprennent :
Sesamine : Un autre lignane présent dans l'huile de sésame, doté de propriétés antioxydantes et anti-inflammatoires.
Sesamoline : Un lignane présent dans l'huile de sésame, doté de propriétés antioxydantes similaires.
Tocophérol (vitamine E) : Un antioxydant bien connu, doté de propriétés liposolubles similaires.
Le this compound se distingue par ses activités antioxydantes, anti-inflammatoires et anticancéreuses puissantes, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSZGTFNYDARNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021267 | |
| Record name | Sesamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Sesamol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17249 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sesamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
272.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Sesamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | Sesamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from chloroform/petroleum ether, Beige crystals | |
CAS No. |
533-31-3 | |
| Record name | Sesamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sesamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sesamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxol-5-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sesamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-(methylenedioxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-METHYLENEDIOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94IEA0NV89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sesamol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sesamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.9 °C, 65.8 °C | |
| Record name | Sesamol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sesamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
